molecular formula C13H23FN2O2 B1398022 tert-Butyl 3-(4-fluoro-1-piperidyl)azetidine-1-carboxylate CAS No. 1257293-82-5

tert-Butyl 3-(4-fluoro-1-piperidyl)azetidine-1-carboxylate

Cat. No.: B1398022
CAS No.: 1257293-82-5
M. Wt: 258.33 g/mol
InChI Key: FVZOAHHPGRGQBT-UHFFFAOYSA-N
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Description

tert-Butyl 3-(4-fluoro-1-piperidyl)azetidine-1-carboxylate: is a chemical compound with the molecular formula C13H23FN2O2 and a molecular weight of 258.33 g/mol It is characterized by the presence of a tert-butyl ester group, a fluorinated piperidine ring, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(4-fluoro-1-piperidyl)azetidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of efficient catalysts, optimized reaction conditions, and continuous flow processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-Butyl 3-(4-fluoro-1-piperidyl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated piperidine ring and azetidine ring contribute to its binding affinity and selectivity. The compound may act as an inhibitor or modulator of target proteins, affecting their activity and downstream signaling pathways .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 3-(4-fluoro-1-piperidyl)azetidine-1-carboxylate is unique due to the presence of both a fluorinated piperidine ring and an azetidine ring. This combination imparts distinct physicochemical properties and reactivity, making it a valuable compound for various applications in research and industry .

Biological Activity

tert-Butyl 3-(4-fluoro-1-piperidyl)azetidine-1-carboxylate is a synthetic compound with the molecular formula C₁₃H₂₃FN₂O₂ and a molecular weight of approximately 258.33 g/mol. This compound has garnered attention in medicinal chemistry due to its structural features, which suggest potential biological activity. The presence of a fluorinated piperidine and an azetidine ring may influence its pharmacological properties, making it a valuable scaffold for drug discovery.

The synthesis of this compound typically involves several key steps:

  • Formation of the Piperidine Ring : Using starting materials that undergo controlled reactions.
  • Introduction of the Fluorine Atom : Achieved through fluorinating agents such as diethylaminosulfur trifluoride (DAST).
  • Formation of the Azetidine Ring : Cyclization reactions involving suitable intermediates.
  • Esterification : Finalizing the synthesis by reacting the azetidine with tert-butyl chloroformate.

These processes yield a compound that exhibits unique reactivity and stability, suitable for various applications in research and industry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The fluorinated piperidine ring enhances binding affinity, while the azetidine structure contributes to selectivity. The compound may function as an inhibitor or modulator, influencing various signaling pathways within biological systems.

Biological Activity

Research indicates that this compound is used as a model to study the pharmacokinetics and pharmacodynamics of fluorinated piperidine derivatives. Its unique structure makes it a promising candidate for developing novel pharmaceuticals, particularly in the context of antimicrobial and anticancer agents.

Antimicrobial Activity

A comparative analysis reveals that similar compounds have shown significant antimicrobial properties against resistant bacterial strains. For instance, related derivatives have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium, highlighting the potential for this compound in addressing antibiotic resistance .

Case Studies

Several studies have investigated the biological effects of compounds structurally similar to this compound:

  • Study on Antibacterial Properties : A study demonstrated that certain piperidine derivatives exhibited bactericidal effects against multidrug-resistant strains at low concentrations (0.78–3.125 μg/mL), suggesting that modifications in structure can enhance efficacy against resistant pathogens .
  • Mechanism Exploration : Research into related compounds indicated that these derivatives could disrupt bacterial membrane integrity, leading to cell death through membrane depolarization .

Comparative Analysis with Similar Compounds

The following table summarizes key structural differences and biological activities among related compounds:

Compound NameStructure FeaturesBiological Activity
This compoundFluorinated piperidine + azetidinePotential antimicrobial activity
tert-Butyl 4-fluoro-3-oxopiperidine-1-carboxylateOxo group instead of azetidineModerate antibacterial properties
tert-Butyl 3-(4,4-difluoro-1-piperidyl)azetidine-1-carboxylateAdditional fluorine on piperidineEnhanced binding affinity

Properties

IUPAC Name

tert-butyl 3-(4-fluoropiperidin-1-yl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23FN2O2/c1-13(2,3)18-12(17)16-8-11(9-16)15-6-4-10(14)5-7-15/h10-11H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVZOAHHPGRGQBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)N2CCC(CC2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801134943
Record name 1-Azetidinecarboxylic acid, 3-(4-fluoro-1-piperidinyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801134943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257293-82-5
Record name 1-Azetidinecarboxylic acid, 3-(4-fluoro-1-piperidinyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1257293-82-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Azetidinecarboxylic acid, 3-(4-fluoro-1-piperidinyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801134943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 10 mL round-bottomed flask was charged with a solution of 3-oxoazetidine-1-carboxylic acid tert-butyl ester (1 g, 5.84 mmol), 4-fluoropiperidine hydrochloride (0.97 g, 6.42 mmol) and 4 Å molecular sieves (10 g) in DCE (50 mL). The reaction mixture was stirred for 4 h at room temperature. Sodium triacetoxyborohydride (2.48 g, 11.68 mmol) was added and the reaction mixture was stirred for 18 h at room temperature. The suspension was filtered through Celite and the filtrate was concentrated in vacuo. The residue was purified by flash chromatography (Si—PPC, EtOAc:cyclohexane, gradient 0:100 to 100:0) then (Si—PPC, MeOH: DCM, 0:100 to 5:95) to give 3-(4-Fluoropiperidin-1-yl)azetidine-1-carboxylic acid tert-butyl ester as a colourless oil (0.59 g, 39%). 1H NMR (CDCl3, 400 MHz) δ 4.80-4.58 (m, 1H); 3.97-3.89 (m, 2H); 3.85-3.76 (m, 2H); 3.08 (t, J=6.4 Hz, 1H); 2.50-2.28 (m, 4H); 1.99-1.82 (m, 4H); 1.48-1.38 (m, 9H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.97 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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